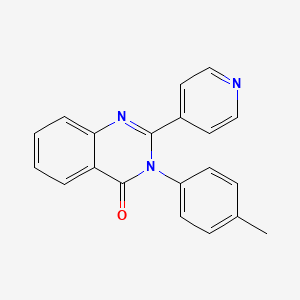

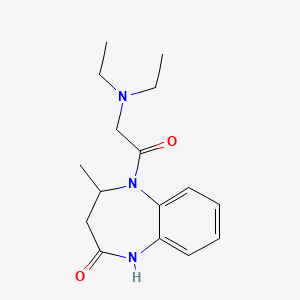

![molecular formula C21H29N5O2 B5578806 8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)

8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is a structurally complex molecule that involves multiple functional groups and ring systems, indicative of its potential for diverse chemical reactivity and applications in various fields of chemistry and pharmacology. The focus will be on the scientific aspects of its synthesis, structure, and properties, excluding its drug use, dosage, and side effects as per the requirements.

Synthesis Analysis

The synthesis of related diazaspiro undecane derivatives typically involves intramolecular spirocyclization of substituted pyridines. This process often entails in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a general approach to constructing the diazaspiro[5.5]undecane skeleton (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often conducted using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT studies. These analyses reveal details about the compound's conformation, bond lengths, angles, and electronic structure, essential for understanding its chemical behavior and reactivity (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecan-3-ones and related compounds involves a variety of reactions, including those with electrophiles leading to spirocyclic adducts or derivatives. Such reactions highlight the compound's versatility and potential as an intermediate for further chemical transformations (Cordes, Murray, White, & Barrett, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their handling and application in synthesis and other areas. Detailed structural analysis, for instance, through X-ray crystallography, provides insights into the compound's solid-state conformation, contributing to the understanding of its physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the compound. Studies on related compounds have explored their reactivity patterns, showcasing the influence of the diazaspiro[5.5]undecan-3-one core on their chemical behavior. For example, reactions involving spirocyclization and functionalization at different positions on the core highlight the compound's chemical versatility (Yang, Xiao-fa, Padilla, & Rotstein, 2008).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the queried compound, involves innovative chemical methodologies. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of substituted pyridines, highlighting a method for constructing complex spirocyclic architectures from simpler precursors (Parameswarappa & Pigge, 2011). Furthermore, the synthesis of nitrogen-containing spiro heterocycles without the need for a catalyst, achieving high yields in a short reaction time, indicates the efficiency and innovation in the synthetic approaches to these compounds (Aggarwal, Vij, & Khurana, 2014).

Potential Biological and Medicinal Applications

Spiro compounds, including diazaspiro[5.5]undecane derivatives, have been explored for their biological and medicinal applications. For example, fluoroquinolone antibacterials substituted with diazaspiro[5.5]undecane have shown potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990), and specific 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have demonstrated significant antihypertensive activity (Clark, Caroon, Repke, Strosberg, Bitter, Okada, Michel, & Whiting, 1983). These findings underscore the therapeutic potential of diazaspiro[5.5]undecane derivatives in addressing cardiovascular diseases and bacterial infections.

Photophysical Studies and Materials Science Applications

The compound and its relatives have also found applications in materials science, as indicated by the photophysical studies of diazaspiro compounds. These studies provide insights into their solvent effects, fluorescence properties, and theoretical computational analyses (Aggarwal & Khurana, 2015), suggesting potential applications in optoelectronic materials and sensors.

Propriétés

IUPAC Name |

8-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c1-16(2)20-24-23-18(28-20)13-25-11-5-8-21(14-25)9-7-19(27)26(15-21)12-17-6-3-4-10-22-17/h3-4,6,10,16H,5,7-9,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWNCBGYKYVWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)CN2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(5-Isopropyl-1,3,4-oxadiazol-2-YL)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)